5-(Bromomethyl)-1-ethyl-1h-imidazole
Description
5-(Bromomethyl)-1-ethyl-1H-imidazole is a halogenated imidazole derivative characterized by a bromomethyl (-CH2Br) substituent at the 5-position and an ethyl (-CH2CH3) group at the 1-position of the imidazole ring. This compound is of interest in organic synthesis and medicinal chemistry due to the reactivity of the bromomethyl group, which facilitates nucleophilic substitution reactions for further functionalization.
Properties
Molecular Formula |
C6H9BrN2 |
|---|---|
Molecular Weight |
189.05 g/mol |
IUPAC Name |
5-(bromomethyl)-1-ethylimidazole |
InChI |
InChI=1S/C6H9BrN2/c1-2-9-5-8-4-6(9)3-7/h4-5H,2-3H2,1H3 |
InChI Key |
WAFRPGOUBPRCIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Features
The reactivity and properties of 5-(bromomethyl)-imidazoles are highly dependent on the substituents at the 1-position and additional functional groups. Key analogues include:
5-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide (C5H8Br2N2)
- Structure : Differs by a methyl (-CH3) group at the 1-position instead of ethyl.
- Properties : Reported as a hydrobromide salt with 97% purity and a molecular weight of 256.94 g/mol. Its pKa is predicted to be ~4.56, indicating moderate acidity .
- Applications : Likely used as an intermediate in alkylation or cross-coupling reactions due to the reactive bromomethyl group.
5-(Bromomethyl)-1-methyl-2-nitro-1H-imidazole (CAS 231950-42-8)
- Structure: Features a nitro (-NO2) group at the 2-position in addition to the 1-methyl substituent.
- Properties: Molecular formula C5H6BrN3O2 (MW: 220.03 g/mol).
5-Bromo-2-isopropyl-1-methyl-1H-imidazole (CAS 1824465-71-5)
- Structure : Contains a bulky isopropyl (-CH(CH3)2) group at the 2-position and a methyl group at the 1-position.
- Properties : Higher molecular weight (203.08 g/mol) and density (1.43 g/cm³) compared to the ethyl derivative. The isopropyl group may sterically hinder reactions at the bromomethyl site .
Physicochemical Properties
*Estimated based on methyl analogue data .
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